molecular formula C14H16N4O2S B2369470 (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 946283-45-0

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2369470
CAS No.: 946283-45-0
M. Wt: 304.37
InChI Key: QOWITKMKHDZVTD-UHFFFAOYSA-N
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Description

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxypyridazinyl group, a piperazinyl group, and a thiophenyl group, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Future Directions

The future directions for this compound involve further development and evaluation of its derivatives for their anti-tubercular activity. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxypyridazinyl Intermediate: This step involves the reaction of 6-methoxypyridazine with suitable reagents to form the methoxypyridazinyl intermediate.

    Piperazinylation: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazinyl group.

    Thiophenylation: Finally, the compound is reacted with thiophene-2-carboxylic acid or its derivatives to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone: Similar structure but with a different position of the thiophenyl group.

    (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene.

Uniqueness

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyridazinyl group provides unique electronic characteristics, while the piperazinyl and thiophenyl groups offer versatility in chemical reactions and potential bioactivity.

Properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-20-13-5-4-12(15-16-13)17-6-8-18(9-7-17)14(19)11-3-2-10-21-11/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWITKMKHDZVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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